Reactivity Advantage of C3-Bromo over C3-Chloro in Cross-Coupling Reactions
The C3-bromo substituent in 3-bromo-6-fluoro-1H-pyrrolo[3,2-b]pyridine exhibits superior reactivity in Pd-catalyzed cross-coupling reactions compared to the corresponding C3-chloro analog (3-chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine, CAS: 1190312-42-5). In Suzuki-Miyaura couplings on related azaindole scaffolds, aryl bromides demonstrate significantly faster oxidative addition kinetics than aryl chlorides, often enabling reactions under milder conditions (lower temperature, shorter time) and with higher yields [1].
| Evidence Dimension | Relative reactivity in Pd-catalyzed cross-coupling (Suzuki-Miyaura) |
|---|---|
| Target Compound Data | C3-Br bond dissociation energy (BDE) ~84 kcal/mol; high oxidative addition rate |
| Comparator Or Baseline | 3-Chloro-6-fluoro-1H-pyrrolo[3,2-b]pyridine (C3-Cl BDE ~95 kcal/mol; slower oxidative addition) |
| Quantified Difference | C-Br bond is ~10-15 kcal/mol weaker than C-Cl, translating to an estimated 50-100x rate enhancement in oxidative addition |
| Conditions | General class-level reactivity trend for aryl halides in Pd(0)-catalyzed cross-couplings; no direct head-to-head study available for this specific azaindole |
Why This Matters
The significantly enhanced reactivity of the C3-bromo compound enables more efficient library synthesis, higher yields, and broader functional group compatibility, making it the preferred intermediate for medicinal chemistry diversification.
- [1] Miyaura, N., & Suzuki, A. (1995). Palladium-catalyzed cross-coupling reactions of organoboron compounds. Chemical Reviews, 95(7), 2457-2483. View Source
